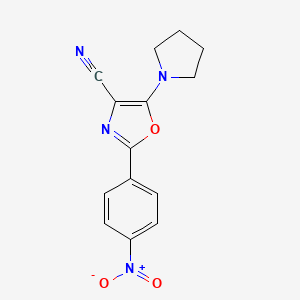

2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrrolidine ring, and an oxazole ring with a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves a multi-step process:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazole ring is replaced by the pyrrolidine moiety.

Attachment of the Nitrophenyl Group: The nitrophenyl group is often introduced through electrophilic aromatic substitution reactions, where the nitro group is added to the phenyl ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).

Major Products:

Oxidation Products: Nitroso derivatives, nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.

Mécanisme D'action

The mechanism of action of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the pyrrolidine and oxazole rings might facilitate binding to specific sites on the target molecule.

Comparaison Avec Des Composés Similaires

2-(4-Nitrophenyl)-1,3-oxazole: Lacks the pyrrolidine group, which may affect its binding properties and reactivity.

5-(Pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile: Lacks the nitrophenyl group, which may reduce its potential for electron transfer reactions.

2-(4-Aminophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile: The amino group may confer different reactivity and binding characteristics compared to the nitro group.

Uniqueness: 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine and an appropriate oxazole precursor. This reaction is generally carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under controlled heating conditions. The compound can also be produced on an industrial scale using continuous flow reactors for enhanced efficiency and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated that derivatives of oxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism appears to involve the modulation of biochemical pathways through interactions with cellular macromolecules .

Table 1: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 5 | Moderate |

The structure-dependent nature of the anticancer activity suggests that modifications to the compound's structure can enhance its efficacy. Notably, derivatives with specific substitutions have shown improved potency against cancer cells while maintaining lower toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that it is effective against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further development in treating resistant infections .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | TBD | Methicillin-resistant |

| Pseudomonas aeruginosa | TBD | Multidrug-resistant |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitrophenyl group facilitates electron transfer reactions, while the pyrrolidine and oxazole rings enhance binding to biological macromolecules. This interaction can lead to modulation of signaling pathways that are crucial for cell survival and proliferation .

Comparative Analysis

When compared to similar compounds such as 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile, the pyrrolidine derivative shows distinct advantages in terms of biological activity. The presence of the pyrrolidine ring appears to enhance both stability and efficacy against cancer and microbial targets.

Table 3: Comparison of Similar Compounds

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Pyrrolidine | High | Moderate |

| 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | Piperidine | Moderate | Low |

Case Studies

A notable case study involved testing the compound against A549 cells where it exhibited significant cytotoxicity at concentrations around 100 µM. The results were benchmarked against cisplatin, revealing a comparable efficacy in reducing cell viability while demonstrating a favorable safety profile on non-cancerous cells .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c15-9-12-14(17-7-1-2-8-17)21-13(16-12)10-3-5-11(6-4-10)18(19)20/h3-6H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHZQDLZPHIIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.